7-dodecyl-3-methyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
CAS No.: 327168-40-1
Cat. No.: VC21442175
Molecular Formula: C27H40N4O2S
Molecular Weight: 484.7g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 327168-40-1 |
|---|---|
| Molecular Formula | C27H40N4O2S |
| Molecular Weight | 484.7g/mol |
| IUPAC Name | 7-dodecyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione |
| Standard InChI | InChI=1S/C27H40N4O2S/c1-3-4-5-6-7-8-9-10-11-15-20-31-23-24(30(2)26(33)29-25(23)32)28-27(31)34-21-16-19-22-17-13-12-14-18-22/h12-14,17-18H,3-11,15-16,19-21H2,1-2H3,(H,29,32,33) |
| Standard InChI Key | XDUIMTOKMSJELB-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCN1C2=C(N=C1SCCCC3=CC=CC=C3)N(C(=O)NC2=O)C |
| Canonical SMILES | CCCCCCCCCCCCN1C2=C(N=C1SCCCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Introduction
Chemical Identity and Properties
7-Dodecyl-3-methyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione belongs to the class of purine derivatives, which are heterocyclic aromatic compounds with important biological roles. The compound is defined by its unique molecular structure that combines multiple functional groups attached to a purine nucleus. This section details the compound's chemical identifiers and fundamental properties.
The compound is formally identified through several standardized chemical identifiers as shown in the table below:
| Property | Value |
|---|---|
| CAS Number | 327168-40-1 |
| Molecular Formula | C27H40N4O2S |
| Molecular Weight | 484.7 g/mol |
| IUPAC Name | 7-dodecyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione |
| Standard InChI | InChI=1S/C27H40N4O2S/c1-3-4-5-6-7-8-9-10-11-15-20-31-23-24(30(2)26(33)29-25(23)32)28-27(31)34-21-16-19-22-17-13-12-14-18-22/h12-14,17-18H,3-11,15-16,19-21H2,1-2H3,(H,29,32,33) |
| Standard InChIKey | XDUIMTOKMSJELB-UHFFFAOYSA-N |
| PubChem Compound ID | 3117196 |
The compound features a purine core, which is a fused heterocyclic structure consisting of a pyrimidine ring fused with an imidazole ring. This basic scaffold is then modified with specific substituents at positions 2, 3, 6, 7, and 8, giving the compound its unique chemical identity.
Structural Characteristics
The structural characteristics of 7-dodecyl-3-methyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione are defined by its purine scaffold and the specific arrangement of its substituents. Understanding these features is essential for predicting the compound's chemical behavior and potential biological activities.
Purine Scaffold
The purine nucleus forms the core structure of this compound, consisting of a fused heterocyclic system with a pyrimidine ring (six-membered) and an imidazole ring (five-membered). This scaffold is common in many biologically important molecules, including adenine and guanine in DNA and RNA, as well as in compounds like caffeine and theophylline.
Substituent Analysis
The compound features several key substituents that define its unique structure:
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A carbonyl group at position 2 (part of the 2,6-dione system)
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A methyl group at position 3
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A carbonyl group at position 6 (part of the 2,6-dione system)
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A dodecyl chain (C12H25) at position 7
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A phenylpropylsulfanyl group at position 8
The long dodecyl chain introduces significant lipophilicity to the molecule, which may enhance its membrane permeability in biological systems. The phenylpropylsulfanyl group adds an aromatic component connected through a sulfur atom, potentially providing sites for π-π interactions with target proteins.
The canonical SMILES notation (CCCCCCCCCCCCN1C2=C(N=C1SCCCC3=CC=CC=C3)N(C(=O)NC2=O)C) provides a linear representation of the molecule's structure, showing the connectivity between atoms and allowing for computational analysis and prediction of its properties.
Mechanisms of Action
The mechanisms of action of 7-dodecyl-3-methyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione would depend on the specific biological targets with which it interacts. Based on the structural features and the general bioactivity of purine derivatives, several potential mechanisms can be proposed.
Structural Basis for Target Interactions
The interaction between this compound and its potential biological targets would be governed by:
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The planar purine scaffold, which can participate in π-stacking with aromatic amino acid residues
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Hydrogen bonding through the carbonyl groups at positions 2 and 6
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Hydrophobic interactions via the dodecyl chain and phenylpropyl group
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Potential sulfur-based interactions through the sulfanyl linkage
These interactions collectively contribute to the binding affinity and specificity of the compound for its molecular targets.
Comparison with Similar Compounds
Comparing 7-dodecyl-3-methyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione with structurally related compounds can provide insights into structure-activity relationships and potential applications.
Related Purine Derivatives
Several classes of purine derivatives share structural similarities with the compound of interest:
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Xanthine derivatives (e.g., caffeine, theophylline) - these also feature a 2,6-dione structure but with different substituents
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Alkylated purines used in medicinal chemistry
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Thiopurine derivatives used as immunosuppressants and anticancer agents
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Tri-substituted purines with various biological activities
The search results mention research on tri-substituted purines with trypanocidal activity, suggesting that compounds similar to 7-dodecyl-3-methyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione might have potential as antiparasitic agents .
Comparative Structure-Activity Relationships
A systematic comparison of the structural features of 7-dodecyl-3-methyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione with those of other bioactive purines would reveal:
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The impact of alkyl chain length at position 7 on activity (compared to shorter or longer chains)
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The effect of sulfanyl vs. other linkages at position 8
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The influence of the phenylpropyl group vs. other aromatic or aliphatic substituents
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The importance of the methyl group at position 3
Such comparisons could guide the rational design of analogs with enhanced potency or selectivity for specific targets.
The table below illustrates how structural modifications might influence the properties of purine derivatives:
| Structural Feature | Effect on Physical Properties | Potential Impact on Biological Activity |
|---|---|---|
| Dodecyl chain length | Increases lipophilicity | Enhances membrane permeability; may improve binding to hydrophobic pockets |
| Phenylpropyl group | Provides aromatic character | Enables π-π interactions with target proteins |
| Sulfanyl linkage | Introduces conformational flexibility | May affect binding orientation in target sites |
| 2,6-Dione system | Provides hydrogen bond acceptors | Facilitates specific interactions with hydrogen bond donors in targets |
| Methyl at position 3 | Small hydrophobic group | Influences electronic distribution and target specificity |
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